Deoxiviolaceína

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Deoxyviolacein can be produced heterologously in Escherichia coli strains engineered to express the deoxyviolacein biosynthetic gene cluster, utilizing glycerol as a carbon source for production. Modifications in the biosynthetic pathway, such as the optimization of tryptophan and related pathways, can significantly increase its production levels. For example, strains have been developed to produce deoxyviolacein at concentrations up to 320 mg/L in shake flask cultures and 1.6 g/L in fed-batch processes with high purity levels exceeding 99.5% (Rodrigues et al., 2013; Rodrigues et al., 2014).

Molecular Structure Analysis

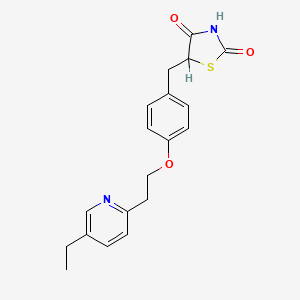

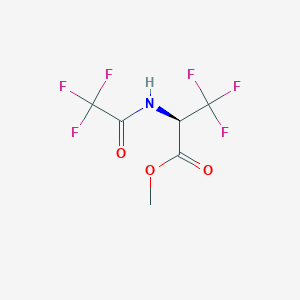

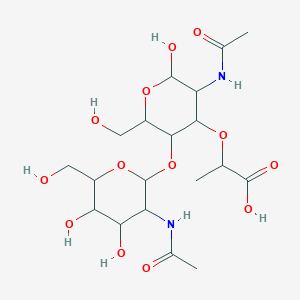

The molecular structure of deoxyviolacein has been detailed through spectroscopic properties analysis, revealing its bis-indole nature with specific absorption characteristics influenced by its chromophore. Deoxyviolacein and related compounds, such as violacein, share a common structural motif but differ in their oxygenation levels and consequent spectral properties (Laatsch et al., 1984).

Chemical Reactions and Properties

The biosynthesis of deoxyviolacein involves the sequential action of enzymes encoded by genes from the vioA to vioE cluster, transforming tryptophan through a series of reactions into deoxyviolacein. The pathway showcases a complex interplay of reactions leading to its distinctive structure and biological activities (Bilsland et al., 2018).

Physical Properties Analysis

The physical properties of deoxyviolacein, including its solubility and stability, are essential for its extraction and purification from microbial cultures. Techniques such as column chromatography using specific solvent systems have been optimized for the effective separation and purification of deoxyviolacein, highlighting its distinct physical characteristics (Nemer et al., 2023).

Chemical Properties Analysis

Deoxyviolacein's chemical properties, particularly its interaction with biological systems, underpin its antibacterial, antiviral, and antitumor activities. Its effectiveness against various pathogens and cancer cells can be attributed to its chemical structure, which enables it to interfere with cellular processes in these organisms. The presence of a hydroxyl group in related compounds significantly influences their bioactivity, demonstrating the critical role of specific functional groups in deoxyviolacein's chemical behavior (Wang et al., 2012).

Aplicaciones Científicas De Investigación

Agente Antitumoral

La deoxiviolaceína, al igual que su análogo violaceína, ha sido estudiada por su potencial como agente antitumoral {svg_1}. Las investigaciones han demostrado que la violaceína puede superar al menos tres características clave del cáncer, a saber: señalización proliferativa, resistencia a la muerte celular y metástasis {svg_2}. Los mismos mecanismos de acción pueden aplicarse a la this compound, convirtiéndola en un compuesto prometedor en la investigación del cáncer.

Efectos Antimicrobianos

La violaceína, y por extensión la this compound, ha demostrado efectos antimicrobianos en varios microorganismos que afectan a los humanos y otros animales {svg_3}. Esto convierte a la this compound en un posible candidato para el desarrollo de nuevos fármacos antimicrobianos, especialmente en la era de la creciente resistencia a los antibióticos.

Sistemas de Administración de Medicamentos

La acción sinérgica de la violaceína en sistemas de administración de medicamentos ha traído nuevas alternativas para la terapia contra el cáncer {svg_4}. La this compound, al ser estructuralmente similar a la violaceína, podría utilizarse potencialmente en sistemas de administración de medicamentos similares, mejorando la eficacia de otros fármacos.

Biosíntesis y Fermentación

La this compound puede producirse mediante biosíntesis y fermentación utilizando cepas genéticamente modificadas {svg_5}. Este método de producción es respetuoso con el medio ambiente y reduce la dependencia de la extracción de petróleo, convirtiéndolo en una opción sostenible para la producción de este valioso compuesto.

Producción de Pigmentos

La this compound, al igual que la violaceína, es un pigmento natural {svg_6}. Puede utilizarse en varias industrias que requieren pigmentos, como la textil, la pintura y la cosmética. Su producción mediante biosíntesis la convierte en una alternativa sostenible a los tintes sintéticos.

Propiedades Antioxidantes

Aunque no se menciona directamente en los resultados de la búsqueda, muchos pigmentos naturales, incluida la violaceína y potencialmente la this compound, tienen propiedades antioxidantes {svg_7}. Estas propiedades podrían hacer que la this compound fuera útil en diversas aplicaciones, incluidos los suplementos para la salud y la conservación de alimentos.

Mecanismo De Acción

Target of Action

Deoxyviolacein, a structural analog of Violacein, exhibits significant biological activities. It has been found to inhibit the proliferation of hepatocellular carcinoma cells at concentrations ranging from 0.1 to 1 μM . It also exhibits antibacterial activity against Gram-positive bacteria, including S. aureus, B. subtilis, and B. megaterium .

Mode of Action

It is known to have significant inhibitory effects on hepatocellular carcinoma cell proliferation

Biochemical Pathways

Deoxyviolacein is synthesized from L-tryptophan via a pathway that involves the sequential action of five different enzymes, encoded by genes vioA, vioB, vioC, vioD, and vioE . In the case of Deoxyviolacein, the vioD gene is disrupted, leading to the exclusive synthesis of Deoxyviolacein .

Pharmacokinetics

It is known that deoxyviolacein exhibits significant acid/alkali and uv resistance , which may influence its bioavailability and stability in the body.

Result of Action

The primary result of Deoxyviolacein’s action is the inhibition of hepatocellular carcinoma cell proliferation . It also exhibits antibacterial activity against certain Gram-positive bacteria . These effects highlight Deoxyviolacein’s potential as a therapeutic agent.

Action Environment

The action of Deoxyviolacein can be influenced by various environmental factors. For instance, its production is influenced by the composition of the medium and cultivation conditions . Moreover, its significant acid/alkali and UV resistance suggest that it may retain its activity under a variety of environmental conditions .

Propiedades

IUPAC Name |

3-[2-hydroxy-5-(1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-19-13(18-12-6-2-4-8-16(12)22-20(18)25)9-17(23-19)14-10-21-15-7-3-1-5-11(14)15/h1-10,21,23-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKIFAKMDLEWJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(N3)O)C4=C5C=CC=CC5=NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is deoxyviolacein, and where is it found?

A: Deoxyviolacein is a violet pigment naturally produced by certain bacteria, including Chromobacterium violaceum, Janthinobacterium lividum, and Pseudoalteromonas species. [, , , , , ]

Q2: How is deoxyviolacein biosynthesized?

A: Deoxyviolacein biosynthesis originates from L-tryptophan and involves a series of enzymatic reactions catalyzed by the vioABCDE gene cluster. [, , , ] The absence of the vioD gene leads to the exclusive production of deoxyviolacein, which lacks a hydroxyl group compared to violacein. [, , ]

Q3: What is the relationship between deoxyviolacein and violacein?

A: Deoxyviolacein is a biosynthetic precursor and structural analog of violacein. Both compounds share a similar bis-indole structure, but deoxyviolacein lacks a hydroxyl group on one of the indole rings. [, , ]

Q4: Can the deoxyviolacein biosynthetic pathway accept modified tryptophan analogs?

A: Yes, the enzymes in the deoxyviolacein biosynthetic pathway exhibit substrate promiscuity. Research has shown that feeding bacteria expressing the vioABCE genes with tryptophan analogs can generate novel deoxyviolacein analogs. [, ] For instance, supplying 5-bromo-tryptophan or co-expressing a tryptophan 7-halogenase can yield halogenated deoxyviolacein derivatives. []

Q5: How can deoxyviolacein production be enhanced in microbial hosts?

A5: Several strategies can enhance deoxyviolacein production:

- Culture Media Optimization: Cultivating bacteria in minimal media, like Davis minimal broth with glycerol, significantly increases deoxyviolacein titers compared to nutrient-rich media. []

- Engineering Tryptophan Biosynthesis: Enhancing the supply of L-tryptophan, the precursor molecule, through metabolic engineering strategies targeting the shikimate and tryptophan pathways leads to higher deoxyviolacein production. [, , ]

- Fungal Elicitation: Introducing fungal elicitors, such as extracts from Agaricus bisporus, can stimulate deoxyviolacein production in some bacterial strains. []

Q6: What are the potential applications of deoxyviolacein?

A6: Deoxyviolacein exhibits various biological activities, making it a promising candidate for several applications:

- Antibacterial Agent: Deoxyviolacein displays antibacterial activity against both Gram-positive and Gram-negative bacteria. []

- Anticancer Agent: Research suggests potential antitumor activity for deoxyviolacein, warranting further investigation for its use in cancer therapies. [, ]

- Antimicrobial Drug: Studies indicate promising antiplasmodial and trypanocidal activities for deoxyviolacein, suggesting its potential as an antimicrobial drug. []

- Biodegradable Polymer: Deoxyviolacein's color properties make it suitable for incorporation into biodegradable polymers like polyhydroxyalkanoates (PHAs) and cellulose, offering potential applications in packaging and biomedical materials. []

Q7: What is the molecular formula and weight of deoxyviolacein?

A: The molecular formula of deoxyviolacein is C19H13N3O, and its molecular weight is 303.32 g/mol. [, , ]

Q8: What are the key spectroscopic features of deoxyviolacein?

A8: Deoxyviolacein exhibits distinct spectroscopic properties:

- UV-Vis Spectroscopy: It shows characteristic absorption maxima in the visible region, contributing to its violet color. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed structural information about deoxyviolacein. [, , ]

- Mass Spectrometry (MS): MS analysis confirms the molecular weight and fragmentation pattern of deoxyviolacein. [, ]

Q9: What is the role of computational chemistry in understanding deoxyviolacein?

A9: Computational chemistry plays a crucial role in:

- Structural Elucidation: Techniques like molecular mechanics and quantum chemical calculations help determine the three-dimensional structure and electronic properties of deoxyviolacein. [, ]

- Structure-Activity Relationship (SAR) Studies: Computational models help understand how structural modifications in deoxyviolacein affect its biological activity, facilitating the design of novel analogs with improved potency or selectivity. [, ]

- Drug Design: Computational tools assist in screening virtual libraries of compounds to identify potential deoxyviolacein analogs with enhanced therapeutic properties. []

Q10: Is deoxyviolacein stable under different environmental conditions?

A: The stability of deoxyviolacein can be affected by factors like pH, temperature, and light exposure. Studies suggest that it exhibits good stability under neutral pH, ambient temperature, and dark conditions. [, ]

Q11: How can the stability of deoxyviolacein be improved?

A: Formulation strategies, such as encapsulation in nanoparticles or incorporation into stable matrices, can enhance deoxyviolacein's stability and shelf life. []

Q12: What materials is deoxyviolacein compatible with?

A: Deoxyviolacein exhibits compatibility with various materials, including natural and synthetic polymers. This compatibility makes it suitable for applications in textiles, cosmetics, and biodegradable materials. [, , ]

Q13: How is deoxyviolacein typically extracted and purified?

A: Deoxyviolacein can be extracted from bacterial cultures using organic solvents like ethyl acetate. Purification typically involves techniques such as column chromatography, often with a cyclohexane/ethyl acetate mobile phase. [, ]

Q14: What analytical methods are used to quantify deoxyviolacein?

A: High-performance liquid chromatography (HPLC) is commonly used to quantify deoxyviolacein. Researchers have also developed and validated microplate reader assays, offering a faster and higher-throughput alternative for quantifying deoxyviolacein. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)

![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)

![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)